molecular formula C38H54O19 B12505893 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate

Cat. No.: B12505893
M. Wt: 814.8 g/mol
InChI Key: CZSBHMFVVLYIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocetin gentiobiosylglucosyl ester is a glycosylated derivative of crocetin, a carotenoid compound predominantly found in saffron and gardenia fruits. This compound is known for its vibrant color and bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method of obtaining crocetin gentiobiosylglucosyl ester involves extraction from crocin-producing plants like saffron. recent advancements have led to the development of microbial synthesis methods. By engineering the metabolic pathways of zeaxanthin, crocetin, and crocin in Escherichia coli strains, researchers have successfully synthesized crocetin and its glycosylated derivatives using glycerol as the primary carbon source . This method involves genetic modifications and the overexpression of key enzymes, such as zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .

Industrial Production Methods: Industrial production of crocetin gentiobiosylglucosyl ester is still largely dependent on plant extraction. the microbial synthesis method mentioned above holds promise for large-scale production due to its sustainability and efficiency .

Properties

IUPAC Name

1-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSBHMFVVLYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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